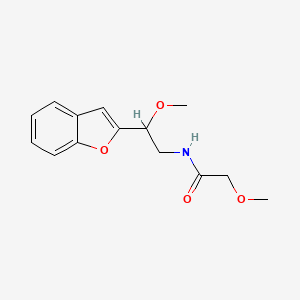

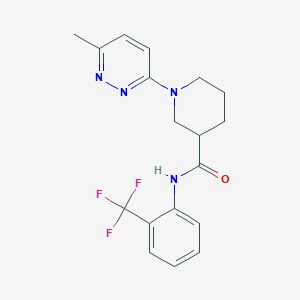

![molecular formula C11H11FN2 B2969547 8-氟-4,5-二氢-1H-氮杂菲并[5,4,3-CD]吲哚-6(3H)-酮 CAS No. 1408282-26-7](/img/structure/B2969547.png)

8-氟-4,5-二氢-1H-氮杂菲并[5,4,3-CD]吲哚-6(3H)-酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one” is a chemical compound with the molecular formula C18H13FN2O2 . It is also known as "4-(8-fluoro-6-oxo-3,4,5,6-tetrahydro-1H-azepino[5,4,3-cd]indol-2-yl)benzaldehyde" .

Synthesis Analysis

The synthesis of this compound involves novel heteroaryl fused indole ring systems . Three synthetic approaches have been developed that allow efficient access to these ring systems . Each strategy is fully exemplified, and the relative merits and limitations of the approaches are discussed .Molecular Structure Analysis

The molecular structure of this compound is characterized by an azepino[5,4,3-CD]indol-6(3H)-one ring system, which is fused with a heteroaryl group . The presence of the 5-hydroxy group on the indole nucleus is suggested to be essential .Chemical Reactions Analysis

In the synthesis of this compound, serotonins were found to produce 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino[5, 4, 3-cd]indoles by simple heating with amines under an oxygen atmosphere . Serotonins also reacted with various aldehydes to provide 3, 4, 5, 6-tetrahydro-7-hydroxy-1H-azepino[5, 4, 3-cd]indoles rather than β-carbolines under basic conditions .Physical And Chemical Properties Analysis

The predicted boiling point of this compound is 667.2±55.0 °C, and its predicted density is 1.386±0.06 g/cm3 . The predicted acidity coefficient (pKa) is 13.98±0.20 .科学研究应用

合成和前体

从氟代异靛红或吲哚(包括 8-氟-4,5-二氢-1H-氮杂菲并[5,4,3-CD]吲哚-6(3H)-酮)合成苯并氟代二苯并[b,f]氮杂菲的有效程序,对于开发重要化合物(如抗惊厥药卡马西平)的氟类似物的前体至关重要。这种合成可以提供克级的最终产物,表明可扩展性更广泛地应用于药物化学和药物开发 (Elliott 等人,2011)。

抗分枝杆菌和抗癌活性

已合成结构与 8-氟-4,5-二氢-1H-氮杂菲并[5,4,3-CD]吲哚-6(3H)-酮 相似的化合物,并评估了其对结核分枝杆菌的体外抗分枝杆菌活性和抗癌活性。这些研究揭示了此类氟代吲哚在开发治疗传染病和肿瘤疾病的新疗法中的潜力,某些化合物在低浓度下显示出中度至良好的抑制活性 (Gökçe Cihan-Üstündağ 和 G. Çapan,2012)。

发现强效激动剂

氮杂菲并[4,5-b]吲哚已被确定为法尼醇 X 受体 (FXR) 的强效激动剂,XL335 (WAY-362450) 等化合物已成为强效、选择性和口服生物可用的 FXR 激动剂。这类化合物可降低胆固醇和甘油三酯,并在动物模型中显着减少主动脉弓病变,突出了它们在治疗代谢紊乱和心血管疾病中的潜力 (B. Flatt 等人,2009)。

新合成方法

已经报道了通过区域选择性元官能化和钯(II)催化的多米诺杂环化/Heck 反应从 2-炔基苯胺构建氮杂菲并[5,4,3-cd]吲哚的创新合成方法。这些方法为创建药物发现和合成有机化学中相关的复杂分子结构提供了新途径 (C. Zheng、J. Chen 和 R. Fan,2014)。

抗病毒应用

虽然与 8-氟-4,5-二氢-1H-氮杂菲并[5,4,3-CD]吲哚-6(3H)-酮没有直接关系,但其结构类似物已被探索其抑制 HIV 表面蛋白 gp120 与宿主细胞受体 CD4 相互作用的潜力,展示了吲哚骨架在开发抗病毒剂中的多功能性。这一探索进一步表明氟代吲哚在药物化学中的重要性 (Tao Wang 等人,2003)。

未来方向

属性

IUPAC Name |

6-fluoro-3,10-diazatricyclo[6.4.1.04,13]trideca-1,4,6,8(13)-tetraen-9-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O/c12-7-3-8-10-6(1-2-13-11(8)15)5-14-9(10)4-7/h3-5,14H,1-2H2,(H,13,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XXKDRTXIEZBWPZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CNC(=O)C2=C3C1=CNC3=CC(=C2)F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70856132 |

Source

|

| Record name | 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.20 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

8-Fluoro-4,5-dihydro-1H-azepino[5,4,3-CD]indol-6(3H)-one | |

CAS RN |

1408282-26-7 |

Source

|

| Record name | 8-Fluoro-1,3,4,5-tetrahydro-6H-pyrrolo[4,3,2-ef][2]benzazepin-6-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1408282-26-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 8-Fluoro-1,3,4,5-tetrahydro-6H-azepino[5,4,3-cd]indol-6-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70856132 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![5-(1-isopropyl-1H-benzo[d]imidazol-2-yl)pentan-1-amine dihydrochloride](/img/structure/B2969465.png)

![[3-(3-Methoxyphenyl)-1-bicyclo[1.1.1]pentanyl]methanol](/img/structure/B2969472.png)

![N-[3-(6-ethoxypyridazin-3-yl)phenyl]-4-methoxy-2,5-dimethylbenzenesulfonamide](/img/structure/B2969475.png)

![3-(3,4-Dimethylbenzoyl)-1-[(3-fluorophenyl)methyl]-6,7-dimethoxy-1,4-dihydroquinolin-4-one](/img/structure/B2969476.png)

![2,5-dimethyl-N-[1,2,4]triazolo[4,3-b]pyridazin-6-ylbenzenesulfonamide](/img/structure/B2969477.png)

![N'-({1-[3-chloro-5-(trifluoromethyl)-2-pyridinyl]-4-piperidinyl}carbonyl)-5-methyl-3-phenyl-4-isoxazolecarbohydrazide](/img/structure/B2969484.png)